2-amino-3-(1H-indazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver under oxidative conditions . Another method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation of the oxime group .
Industrial Production Methods
Industrial production of 2-amino-3-(1H-indazol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-indazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-3-(1H-indazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: An indole derivative with antioxidant properties.
2-amino-3-(1H-imidazol-1-yl)propanoic acid: Another heterocyclic compound with similar structural features.
Uniqueness
2-amino-3-(1H-indazol-1-yl)propanoic acid is unique due to its specific indazole structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and stability in various applications.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-indazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-9-4-2-1-3-7(9)5-12-13/h1-5,8H,6,11H2,(H,14,15) |
InChI Key |
VXGGDWZWROEXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.